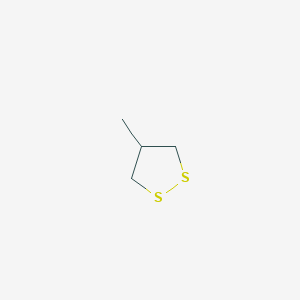

1,2-Dithiolane, 4-methyl

Description

Contextualization of the 1,2-Dithiolane (B1197483) Moiety in Chemical Research

The 1,2-dithiolane ring is a recurring feature in a number of bioactive molecules, most notably asparagusic acid and its derivatives. tandfonline.comsemanticscholar.orgnih.gov This cyclic disulfide is of considerable interest to chemists due to its unique chemical and physical properties. tandfonline.comsemanticscholar.org The inherent strain in the five-membered ring, which possesses a C-S-S-C dihedral angle approaching 90°, makes the disulfide bond susceptible to cleavage and participation in thiol-disulfide exchange reactions. wikipedia.org This reactivity is central to the biological function of many dithiolane-containing compounds and their application in various fields.

The 1,2-dithiolane moiety has been incorporated into a range of molecular architectures, including peptides and polymers, to impart specific functionalities. nih.govnih.gov Its ability to undergo reversible ring-opening reactions has been exploited in the development of dynamic and self-healing materials. researchgate.netacs.org Furthermore, the unique redox properties of the 1,2-dithiolane ring have made it a target in medicinal chemistry research, particularly in the design of enzyme inhibitors. nih.gov

Significance of 4-Methyl Substitution within the 1,2-Dithiolane Framework

Research has shown that the 4-methyl substitution plays a crucial role in the biological and behavioral activities of dithiolane derivatives, distinguishing them from their unsubstituted or alternatively substituted counterparts like asparagusic acid. researchgate.net For instance, derivatives of 4-methyl-1,2-dithiolane-4-carboxylic acid have been investigated for their potential as transmitters of chiral information in peptides and as components of cytocompatible hydrogel materials. researchgate.net

The synthesis of 4-substituted 1,2-dithiolanes can be achieved through various routes. One common strategy involves the cyclization of appropriately substituted 1,3-dithiols. tandfonline.com The introduction of a methyl group onto the ring has been a key aspect of synthetic strategies aimed at exploring the structure-activity relationships of bioactive dithiolanes. tandfonline.com

Table 1: Chemical and Physical Properties of Selected 1,2-Dithiolanes

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 1,2-Dithiolane | C₃H₆S₂ | 106.21 | Liquid |

| 4-Methyl-1,2-dithiolane | C₄H₈S₂ | 120.24 | --- |

| 4-Methyl-1,2-dithiolane-4-carboxylic acid | C₅H₈O₂S₂ | 180.24 | --- |

Data sourced from PubChem and other chemical databases. nih.govnih.govchemicalbook.com

Properties

CAS No. |

5337-68-8 |

|---|---|

Molecular Formula |

C4H8S2 |

Molecular Weight |

120.2 g/mol |

IUPAC Name |

4-methyldithiolane |

InChI |

InChI=1S/C4H8S2/c1-4-2-5-6-3-4/h4H,2-3H2,1H3 |

InChI Key |

DAOKINZLHVIYQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CSSC1 |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies for 4 Methyl 1,2 Dithiolane and Its Derivatives

Specific Synthetic Routes to 4-Methyl-1,2-Dithiolane

The synthesis of 4-methyl-1,2-dithiolane can be achieved by adapting general methods for dithiolane formation. A plausible route starts from diethyl methylmalonate. tandfonline.com The process involves the reduction of the ester groups to form a 1,3-diol, specifically 2-methylpropane-1,3-diol. This diol is then converted into the corresponding 1,3-dithiol. This conversion can be accomplished by reacting the diol with thiourea in hydrobromic acid, followed by alkaline treatment to yield the crude dithiol. tandfonline.com The final step is the oxidative cyclization of the intermediate 2-methylpropane-1,3-dithiol, which can be performed using air, to afford 4-methyl-1,2-dithiolane. tandfonline.com

Synthesis of 4-Methyl-1,2-Dithiolane Carboxylic Acid and Its Derivatives

4-Methyl-1,2-dithiolane-4-carboxylic acid is a derivative of asparagusic acid where a methyl group is also present at the C4 position. rsc.org This carboxylic acid serves as a key intermediate for the synthesis of various derivatives, primarily through reactions involving the carboxyl group, such as esterification and amidation. rsc.orgnih.gov The reactivity of these substituted dithiolanes can be influenced by the substitution pattern on the ring; higher substitution can increase resistance to reduction and ring-opening. rsc.org

Ester derivatives of 4-methyl-1,2-dithiolane-4-carboxylic acid can be prepared using standard esterification methods. rsc.org The Fischer esterification is a common approach, where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This reaction is an equilibrium process, and often the alcohol is used in excess as the solvent to drive the reaction toward the ester product. masterorganicchemistry.comchemguide.co.uk For example, methyl 4-methyl-1,2-dithiolane-4-carboxylate (Me-AspOMe) has been synthesized from its corresponding carboxylic acid. rsc.org

| Carboxylic Acid | Alcohol | Catalyst | Product | Reference |

| R-COOH | R'-OH | H₂SO₄ (conc.) | R-COOR' | chemguide.co.uk |

| 4-Methyl-1,2-dithiolane-4-carboxylic acid | Methanol | Acid Catalyst | Methyl 4-methyl-1,2-dithiolane-4-carboxylate | rsc.org |

| This table outlines the general Fischer esterification reaction and its specific application to a 1,2-dithiolane (B1197483) derivative. |

Amidation of 1,2-dithiolane-4-carboxylic acids involves the formation of an amide bond by reacting the carboxylic acid with an amine. Direct reaction is typically inefficient and requires activation of the carboxyl group. mdpi.com This is commonly achieved using coupling agents. nih.gov A variety of such reagents can be employed, including hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HBTU), and propanephosphonic acid anhydride (T3P). nih.gov The choice of coupling agent and reaction conditions can be tailored to the specific amine being used. nih.gov These reactions are fundamental in creating libraries of dithiolane derivatives for further study. nih.gov

| Amine | Coupling Agent | Base | Solvent | Product | Reference |

| Various Amines | HATU | DIPEA | DMF | Amide Derivative | nih.gov |

| 6-Aminocoumarin | HBTU | DIPEA | DMF | Amide Derivative | nih.gov |

| Aminocoumarin | T3P | Pyridine | EtOAc/Pyridine | Amide Derivative | nih.gov |

| This table summarizes various conditions for the synthesis of amides from 1,2-dithiolane-4-carboxylic acid, as demonstrated with the closely related asparagusic acid. |

Preparation of Functionalized Analogs

The synthesis of functionalized 1,2-dithiolane analogs is crucial for exploring their applications in various fields, including biosensors, dynamic networks, and polymer synthesis. nih.gov Traditional methods for creating these analogs often involve a two-step process: first, the generation of a 1,3-dithiol, followed by an oxidation step to form the dithiolane ring. nih.gov However, these methods can be limited by harsh reaction conditions and the potential for unwanted polydisulfide formation. nih.gov

A more recent and efficient one-step method involves the reaction of readily available 1,3-bis-tert-butyl thioethers with bromine. nih.gov This reaction is notable for its mild conditions and rapid completion, often within minutes. nih.gov The proposed mechanism involves a sulfonium-mediated ring-closure. nih.gov This approach allows for the synthesis of a diverse range of substituted 1,2-dithiolanes with various functional groups. nih.gov

Another strategy for creating functionalized analogs involves using a foundational dithiolane structure, such as 1,2-dithiolane-4-carboxylic acid (asparagusic acid), and coupling it with different amine derivatives. nih.gov This method has been used to generate a library of asparagusic acid analogs. The coupling can be achieved using various reagents, such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or a solution of triphenylphosphine (T3P). nih.gov For instance, asparagusic acid can be reacted with aminocoumarins in the presence of T3P to yield N-coumarin-1,2-dithiolane-4-carboxamides. nih.gov

These synthetic strategies provide versatile pathways to a wide array of functionalized 1,2-dithiolane analogs, enabling the systematic study of their structure-activity relationships.

Advanced Synthetic Techniques Applied to 1,2-Dithiolanes

Advanced synthetic techniques have been developed to improve the efficiency, yield, and purity of 1,2-dithiolane synthesis, particularly for their integration into complex molecules like peptides.

The integration of the 1,2-dithiolane moiety into peptides is effectively achieved using Solid-Phase Peptide Synthesis (SPPS). This technique allows for the N-terminal modification of a peptide sequence while it is still attached to a solid resin support. nih.govnih.gov A key precursor molecule for this process is 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid. nih.govelsevierpure.com

The general SPPS workflow for incorporating a 1,2-dithiolane group is as follows:

Peptide Synthesis : The desired peptide sequence is synthesized on a solid support resin using standard SPPS protocols. nih.govpeptide.com

N-terminal Deprotection : The final N-terminal protecting group (commonly Fmoc) is removed to expose a free amine. nih.gov

On-Resin Coupling : The dithiolane precursor, 3-(acetylthio)-2-(acetylthiomethyl)propanoic acid, is activated and coupled to the N-terminus of the on-resin peptide. nih.govjove.com

Thioacetate Deprotection : The acetylthio protecting groups on the precursor are removed to yield free thiols. nih.gov

Oxidation and Cleavage : The thiols are oxidized to form the 1,2-dithiolane ring, and the completed, modified peptide is then cleaved from the resin support. nih.govnih.gov

A significant advantage of this method is that the coupling and deprotection of the dithiolane precursor occur on the resin, simplifying the process to a single purification step for the final modified peptide. jove.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and its application in 1,2-dithiolane chemistry has proven highly beneficial. mdpi.comrsc.org Specifically, microwave irradiation is used to facilitate the deprotection of the thioacetate groups on the dithiolane precursor during solid-phase peptide synthesis. nih.govelsevierpure.com

In a typical protocol, after the precursor is coupled to the peptide on the resin, the resin is suspended in a solvent like dimethylformamide (DMF). Concentrated ammonium hydroxide is added, and the mixture is subjected to microwave irradiation. nih.gov This process efficiently removes the thioacetate groups, allowing for the subsequent formation of the disulfide bond. nih.gov

| Parameter | Value | Reference |

| Temperature | 75 °C | nih.gov |

| Time | 45 min | nih.gov |

| Reagent | Concentrated Ammonium Hydroxide | nih.gov |

Table 1: Representative Microwave-Assisted Deprotection Conditions

The use of microwave heating significantly shortens reaction times compared to conventional methods. rsc.org Furthermore, employing ammonium hydroxide offers a safer alternative to other deprotection reagents like hydrazine. nih.gov

A highly efficient, one-step synthetic route to functionalized 1,2-dithiolanes utilizes a deprotection-disulfide formation sequence starting from 1,3-bis-tert-butyl thioethers. nih.gov This method circumvents the need for isolating the intermediate 1,3-dithiol, which can be prone to undesirable side reactions. nih.gov

The reaction is initiated by treating the 1,3-bis-tert-butyl thioether with bromine. This process proceeds rapidly under mild conditions to yield the corresponding 1,2-dithiolane. nih.gov The proposed mechanism involves the formation of a sulfonium (B1226848) intermediate, which facilitates the ring-closure and disulfide bond formation. nih.gov A key advantage of using the S-tert-butyl group is its stability under certain acidic conditions, which allows for selective deprotection in the presence of other protecting groups, though its removal can be challenging with standard reducing agents. thieme-connect.deresearchgate.net

Chemical Reactivity and Reaction Mechanisms of 1,2 Dithiolane, 4 Methyl

Redox Chemistry and Thiol-Disulfide Interchange Dynamics

The redox behavior of 1,2-dithiolanes is a key aspect of their chemical nature. The strained disulfide bond is readily cleaved and reformed, participating in thiol-disulfide exchange reactions that are fundamental to many of its biological and chemical functions.

The five-membered ring of 1,2-dithiolanes forces the C-S-S-C dihedral angle to be significantly smaller (less than 35°) than that of linear disulfides (around 90°). nih.gov This strained conformation leads to a weaker S-S bond, making 1,2-dithiolanes susceptible to ring-opening reactions. nih.gov This process can be initiated by nucleophiles, light, or heat. rsc.org For instance, photochemically induced ring-opening can occur even without an initiator. rsc.org The ring-opening can lead to the formation of diradicals or be facilitated by nucleophilic attack. escholarship.org Studies have shown that higher substitution on the dithiolane ring can increase its resistance to reduction and subsequent ring-opening. rsc.org

The rate of thiol-disulfide interchange reactions is significantly faster for 1,2-dithiolanes compared to their six-membered counterparts (1,2-dithianes) by a factor of approximately 650. harvard.edu This enhanced reactivity is attributed to the ring strain in the five-membered ring, which destabilizes the ground state of the disulfide. harvard.edu The mechanism of this exchange involves a thiolate anion attacking one of the sulfur atoms of the disulfide bond, proceeding through an SN2-like transition state. wikipedia.orgacs.org

Reduction of the disulfide bond in 1,2-dithiolane (B1197483) derivatives leads to the corresponding dithiol. For the parent 1,2-dithiolane, reduction with reagents like zinc and hydrochloric acid (Zn/HCl) yields propane-1,3-dithiol. chemicalbook.com This cleavage of the S-S bond is a characteristic reaction of disulfides.

Nucleophilic Reactivity of Sulfur Centers

The sulfur atoms in the 1,2-dithiolane ring, despite being part of a disulfide bond, exhibit nucleophilic character. chemicalbook.com This nucleophilicity is a key driver for a variety of reactions. libretexts.org

The nucleophilic nature of the sulfur atoms in 1,2-dithiolane allows for easy alkylation by alkyl halides or reagents like trimethyloxonium (B1219515) tetrafluoroborate. chemicalbook.com This reaction results in the formation of 1,2-dithiolium salts. chemicalbook.com The reaction proceeds via nucleophilic attack of a sulfur atom on the electrophilic carbon of the alkylating agent.

Nucleophiles such as those derived from organolithium compounds, Grignard reagents, and cyanide ions can directly attack the sulfur atoms of the 1,2-dithiolane ring. chemicalbook.comlibretexts.orglibretexts.org This attack leads to ring-opened products. chemicalbook.com For example, Grignard reagents can add to the disulfide bond, leading to cleavage and the formation of new carbon-sulfur bonds. youtube.com The reaction with cyanide ions also results in the scission of the S-S bond. chemicalbook.com

Reactions with Carbenes: Insertion and Desulfurization

The reaction of 1,2-dithiolanes with carbenes, such as diphenylcarbene, can lead to a mixture of products. chemicalbook.com These reactions can involve the insertion of the carbene into the S-S bond or desulfurization of the dithiolane ring. chemicalbook.com The specific outcome of the reaction can depend on the nature of the carbene and the reaction conditions.

Theoretical Elucidation of Reaction Mechanisms of 1,2-Dithiolane, 4-methyl

The reactivity of the 1,2-dithiolane ring system, characterized by its strained disulfide bond, has been a subject of significant theoretical investigation. Computational chemistry offers powerful tools to understand the intricate mechanisms of reactions involving these five-membered heterocycles. For 1,2-dithiolane, 4-methyl, theoretical studies provide insights into its formation, transformations, and the specific influence of the methyl group on its chemical behavior.

Quantum Chemical Studies of Ring Closure and Transformations

Quantum chemical calculations have been instrumental in elucidating the stereoelectronic properties and stability of 1,2-dithiolane derivatives. rsc.org The unique reactivity of the 1,2-dithiolane ring stems from the geometric constraints imposed on the sulfur-sulfur (S-S) bond. Unlike linear disulfides which have a comfortable CSSC dihedral angle of around 90°, the five-membered ring forces this angle to be less than 35°. rsc.orgnih.gov This strained conformation leads to a destabilizing four-electron interaction between the non-bonding sulfur orbitals, weakening the S-S bond and making the molecule prone to reactions like ring-opening polymerization. rsc.orgnih.gov

The presence of a methyl group at the C4 position in 1,2-dithiolane, 4-methyl is expected to influence the ring's geometry and electronic properties primarily through steric effects. Quantum chemical calculations on substituted 1,2-dithiolanes have shown that substituents can affect the CSSC dihedral angle and the molecule's stability. nih.gov For instance, studies suggest that steric bulk at the C4 position can influence the ring's conformation, which in turn affects the electronic properties. nih.gov

One common transformation of 1,2-dithiolanes is their ring-opening polymerization. The thermodynamics of this process can be investigated using quantum chemical methods. For example, density functional theory (DFT) calculations, such as those using the B3LYP functional with a 6-311G** basis set, can be employed to calculate the enthalpies of formation (ΔfH) for both the cyclic monomer and the corresponding open-chain polymer, providing insight into the thermodynamic driving force for polymerization. nih.gov

A proposed one-step synthesis of substituted 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers has been rationalized through quantum chemical insights. rsc.orgnih.gov The reaction is believed to proceed via a sulfonium-mediated ring closure. The substituent's nature, such as the methyl group in the 4-position, can influence the reaction's efficiency and the resulting dithiolane's stability. nih.gov

| Property | General 1,2-Dithiolane | Influence of 4-Methyl Group |

| CSSC Dihedral Angle | < 35° rsc.orgnih.gov | Minor conformational adjustments due to steric interactions. |

| S-S Bond | Weakened due to ring strain and orbital overlap. rsc.orgnih.gov | Steric effects from the methyl group can slightly alter bond strain. |

| Reactivity | Prone to thiol-disulfide exchange and ring-opening. nih.gov | Reactivity can be tuned by the substituent; steric hindrance may affect reaction rates. rsc.orgnih.gov |

Analysis of Transition States and Reaction Intermediates

The elucidation of reaction mechanisms hinges on identifying the transient species that connect reactants to products: transition states and reaction intermediates. For reactions involving 1,2-dithiolane, 4-methyl, computational methods are essential for characterizing these fleeting structures. mit.edu

Ring-Closure Reaction Intermediates: A plausible mechanism for the formation of the 1,2-dithiolane ring from acyclic precursors involves several key intermediates. rsc.orgnih.gov In a synthesis starting from a 1,3-bis-tert-butyl thioether, the proposed mechanism proceeds as follows:

Sulfonium (B1226848) Bromide Formation: The reaction initiates with the formation of a sulfonium bromide intermediate. rsc.org

Elimination & Sulfenyl Bromide Generation: This is followed by the elimination of isobutylene, which generates an activated sulfenyl bromide intermediate. rsc.orgnih.gov

Intramolecular Cyclization: The sulfenyl bromide then undergoes an intramolecular cyclization to form a new intermediate, which, after another elimination of isobutylene, yields the final 1,2-dithiolane product. rsc.orgnih.gov

The methyl group at the 4-position would be present throughout this reaction sequence, potentially influencing the stability of the intermediates and the energy barriers of the transition states due to electronic and steric factors.

Ring-Opening Reaction Intermediates: Reactions of 1,2-dithiolanes often involve the cleavage of the weak S-S bond. Under photolytic or thermal conditions, this can lead to the formation of a diradical intermediate. escholarship.orgosti.gov Specifically, for 1,2-dithiolane, 4-methyl, the primary intermediate would be a dithia-radical. Thiyl radicals are known to be versatile reactive intermediates in various organic transformations, including cyclizations. mdpi.com

Computational Analysis of Transition States: Modern computational chemistry, using methods like density functional theory (DFT), allows for the location and characterization of transition state structures. mit.edu For a given reaction of 1,2-dithiolane, 4-methyl, such as its ring-opening or a reaction with a nucleophile, computational models can predict the geometry and energy of the transition state. This information is crucial for understanding the reaction's kinetics, as the energy of the transition state determines the activation energy and, consequently, the reaction rate. mit.edu For example, machine learning models are now being developed to predict transition state structures with significantly reduced computational cost compared to traditional quantum chemistry methods. mit.edu

| Reaction Type | Proposed Intermediate(s) | Significance of 4-Methyl Group |

| Ring Closure | Sulfonium bromide, Sulfenyl bromide rsc.orgnih.gov | Can influence the stability and reactivity of intermediates through steric and electronic effects. |

| Ring Opening | Thiyl diradical escholarship.orgosti.govmdpi.com | The position of the methyl group can affect the subsequent reaction pathways of the radical intermediate. |

Isotope Effects in Analogous Reaction Systems

Primary Kinetic Isotope Effect: A primary KIE is observed when the isotopically labeled bond is broken or formed in the rate-determining step of the reaction. dalalinstitute.comlibretexts.org For 1,2-dithiolane, 4-methyl, a reaction involving the abstraction of the hydrogen atom at the C4 position would be expected to exhibit a primary KIE.

Reaction: R-C(CH₃)H-S-S-R' + B → [R-C(CH₃)⁻-S-S-R'] + BH⁺

Isotopic Substitution: Replacing the C4-H with a C4-D bond.

Expected Outcome: The C-D bond has a lower zero-point vibrational energy than the C-H bond, meaning more energy is required to break it. princeton.edu This would result in a slower reaction rate for the deuterated compound, leading to a "normal" KIE (kH/kD > 1). dalalinstitute.com The magnitude of the KIE (typically 1 to 8 for deuterium (B1214612) effects) can provide information about the symmetry of the transition state. libretexts.orglibretexts.org

Secondary Kinetic Isotope Effect: A secondary KIE arises when the isotopic substitution is on a bond that is not directly broken or formed in the rate-determining step. princeton.edu These effects are generally smaller than primary KIEs. libretexts.org For example, in a nucleophilic substitution reaction at one of the sulfur atoms, replacing the hydrogen at C4 with deuterium could still influence the reaction rate. This can occur due to changes in hyperconjugation or steric effects that slightly alter the stability of the ground state or the transition state. princeton.edu

The table below illustrates hypothetical KIE values for reactions analogous to those that 1,2-dithiolane, 4-methyl might undergo.

| Reaction Type (Hypothetical) | Isotopic Substitution | Type of KIE | Expected kH/kD Value | Mechanistic Insight |

| Radical H-abstraction at C4 | C4-H vs. C4-D | Primary | > 1 (e.g., 2-7) libretexts.org | Indicates C-H bond cleavage in the rate-determining step. libretexts.org |

| SN2 reaction at Sulfur | C4-H vs. C4-D | Secondary | ~1 (can be slightly >1 or <1) dalalinstitute.com | The small effect suggests the C-H bond is not broken, but its environment changes going to the transition state. |

The study of isotope effects provides a nuanced understanding of reaction pathways that complements theoretical calculations of intermediates and transition states. nih.gov

Conformational Analysis and Stereochemistry of 1,2 Dithiolane, 4 Methyl

Conformational Dynamics of the 1,2-Dithiolane (B1197483) Ring System

The five-membered 1,2-dithiolane ring is a key structural motif found in various natural products, including the well-known lipoic acid. wikipedia.org Its chemical behavior is largely governed by the geometric constraints imposed on the disulfide bond within the cyclic structure.

Ring Strain Analysis and Dihedral Angle Influences on Reactivity

Unlike their linear counterparts, which prefer a C-S-S-C dihedral angle of approximately 90°, the 1,2-dithiolane ring forces this angle to be much smaller, typically less than 35°. rsc.orgwikipedia.org This deviation from the ideal geometry induces significant ring strain. nih.govscite.ai This strain arises from a destabilizing four-electron interaction, also known as closed-shell repulsion, between the fully occupied non-bonding sulfur orbitals at such low dihedral angles. rsc.org This inherent strain weakens the S-S bond, making 1,2-dithiolanes more susceptible to reactions such as thiol-disulfide exchange and ring-opening polymerization. rsc.org

The reactivity of the 1,2-dithiolane ring is profoundly influenced by the C-S-S-C dihedral angle. A smaller dihedral angle generally correlates with increased reactivity. rsc.org For instance, computational studies have shown that the reaction mechanism for small cyclic disulfides is dependent on ring size and the associated strain. nih.gov The strained nature of the 1,2-dithiolane ring, with a dihedral angle around 30°, contributes to its high energy state compared to unstrained linear disulfides, rendering it highly reactive towards various biological thiols. nih.gov

Impact of Methyl Substitution on Ring Conformation

The introduction of a methyl group at the 4-position of the 1,2-dithiolane ring influences its conformation. The substitution pattern on the ring can affect the geometry and photophysical properties of the molecule. rsc.org Research on various substituted 1,2-dithiolanes has demonstrated that the size and position of the substituent can alter the C-S-S-C dihedral angle. rsc.org For instance, in one study, the introduction of a gem-dimethyl group vicinal to the disulfide bond resulted in a smaller C-S-S-C dihedral angle compared to a less substituted derivative. rsc.org It has been proposed that the effects of substituents at the C4 position are primarily steric in nature. rsc.org

Stereochemical Aspects of 4-Methyl-1,2-Dithiolane

The presence of a chiral center at the 4-position, as well as the potential for different arrangements of the methyl group relative to the ring, introduces stereochemical complexity to 4-methyl-1,2-dithiolane.

Isomerism (cis/trans) and Strategies for Isomer Separation

4-Methyl-1,2-dithiolane can exist as cis and trans isomers, depending on the orientation of the methyl group relative to the substituents on the adjacent carbon atoms of the ring. The separation of such isomers can be challenging due to their similar physical properties. However, various chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), have been successfully employed for the separation of cis and trans isomers of other cyclic compounds. nih.govresearchgate.net For instance, chiral columns in HPLC have proven effective in resolving isomers. nih.gov The choice of the stationary phase and mobile phase composition, including modifiers, plays a crucial role in achieving successful separation. nih.govresearchgate.net In some cases, preferential complexation of one isomer can be used to facilitate separation. google.com

Conformational Preferences in Biologically Relevant Systems

The unique reactivity and defined conformation of the 1,2-dithiolane ring make it an interesting component to incorporate into biologically relevant molecules like peptides. nih.gov

Computational Chemistry and Theoretical Studies on 1,2 Dithiolane, 4 Methyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of sulfur-containing heterocycles like 1,2-dithiolane (B1197483), 4-methyl. niscpr.res.in DFT calculations allow for the accurate prediction of molecular geometries, electronic structures, and spectroscopic properties, offering a deeper understanding of these complex molecules.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of 1,2-dithiolane derivatives are governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. rsc.org A smaller HOMO-LUMO gap generally indicates higher reactivity, as it requires less energy to excite an electron to a higher energy state. rsc.org

In 1,2-dithiolanes, the geometry of the disulfide bond, specifically the C-S-S-C dihedral angle, significantly influences the electronic structure. A smaller dihedral angle, which is enforced by the five-membered ring structure, leads to a stronger overlap of the non-bonding sulfur orbitals. This, in turn, raises the energy of the HOMO while having a lesser effect on the LUMO, resulting in a reduced HOMO-LUMO gap. researchgate.net This inherent electronic feature contributes to the characteristic reactivity of the 1,2-dithiolane ring.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting reactive sites within a molecule. scite.ainih.gov For a molecule like 1,2-dithiolane, 4-carboxylic acid (asparagusic acid), the MEP map would show regions of negative electrostatic potential (electron-rich) concentrated around the electronegative oxygen atoms of the carboxylic acid group. Conversely, a region of positive electrostatic potential (electron-deficient) would be located around the acidic hydrogen of the carboxyl group, indicating its susceptibility to deprotonation. niscpr.res.in These maps are instrumental in understanding intermolecular interactions, particularly hydrogen bonding. niscpr.res.innih.gov

Thermochemical and Kinetic Parameters of Reactions

Computational studies have been employed to determine the thermochemical and kinetic parameters of reactions involving 1,2-dithiolanes, most notably their ring-opening polymerization. The thermodynamics of these reactions are closely linked to the inherent ring strain of the five-membered dithiolane ring. rsc.org

The enthalpy of reaction (ΔrxnH) for isodesmic reactions, which conserve the number and type of chemical bonds, can be calculated to estimate the relative stability and ring strain. For a model 1,2-dithiolane, the calculated enthalpy for a reaction that reflects the additional ring strain compared to the less strained 1,2-dithiane (B1220274) is -27.9 kJ/mol. researchgate.netrsc.org This negative value indicates that the ring-opening is an energetically favorable process.

The kinetics of these reactions are also influenced by the substitution pattern on the dithiolane ring. For instance, in photoinitiated polymerizations, the methyl ester of lipoic acid reacts significantly faster than the methyl ester of 4-methyl-1,2-dithiolane-4-carboxylic acid (a derivative of the title compound). luisrdomingo.com This difference in reaction rates is attributed to the steric and electronic effects of the substituents on the ring.

Table 1: Calculated Enthalpy of Reaction for Isodesmic Ring Exchange

| Compound | Reaction | ΔrxnH (kJ/mol) |

| 4-hydroxy-1,2-dithiolane (HDL) | Isodesmic exchange with 1,4-butanedithiol (B72698) and 1,2-dithiane | -27.9 |

| 3-isopropyl-1,2-dithiolane (iPrDL) | Isodesmic exchange with 1,4-butanedithiol and 1,2-dithiane | -2.9 |

Data sourced from quantum chemical calculations at the B3LYP/6-311G* level of theory. researchgate.netrsc.org*

Ring Strain Calculations and Energetic Profiles

The five-membered ring of 1,2-dithiolane is characterized by significant ring strain, which is a major driver of its chemical reactivity, particularly in ring-opening reactions. nih.govrsc.org This strain arises from the deviation of bond angles from their ideal values and the torsional strain associated with the C-S-S-C dihedral angle.

Computational methods provide a means to quantify this ring strain energy (RSE). One approach is through the calculation of isodesmic reaction enthalpies, where the strain of the cyclic molecule is determined relative to an unstrained, open-chain analogue. For an unsubstituted 1,2-dithiolane, the ring strain has been calculated to be approximately 27.9 kJ/mol (about 6.7 kcal/mol). researchgate.netrsc.org This value is a quantitative measure of the energy released upon ring opening.

Substituents on the dithiolane ring have a pronounced effect on the ring strain. Geminal substitution at the C3 or C4 position can significantly reduce the RSE. For example, the introduction of an isopropyl group at the C3 position lowers the calculated ring strain to just -2.9 kJ/mol, indicating a substantial stabilization of the ring. researchgate.netrsc.org This stabilization is attributed to the Thorpe-Ingold effect, where bulky substituents alter the bond angles in a way that relieves ring strain. This computational finding aligns with experimental observations of the higher stability of substituted 1,2-dithiolanes compared to the parent compound. researchgate.netrsc.org

Table 2: Calculated Ring Strain Energy of 1,2-Dithiolane Derivatives

| Compound | Ring Strain Energy (kJ/mol) | Ring Strain Energy (kcal/mol) |

| 4-hydroxy-1,2-dithiolane (HDL) | 27.9 | ~6.7 |

| 3-isopropyl-1,2-dithiolane (iPrDL) | 2.9 | ~0.7 |

Ring strain is estimated from calculated isodesmic reaction enthalpies. researchgate.netrsc.org

Quantum Chemical Descriptors for Reactivity and Selectivity

Quantum chemical descriptors derived from DFT calculations serve as powerful tools for predicting the reactivity and selectivity of molecules. uni-muenchen.dewikipedia.org These descriptors, such as electrophilicity and nucleophilicity indices, provide a quantitative measure of a molecule's tendency to accept or donate electrons, allowing for the rationalization of its behavior in chemical reactions.

Parr Functions and Mulliken Atomic Spin Densities

To understand the local reactivity of specific atoms within a molecule, more advanced descriptors are employed. Parr functions are a conceptual DFT tool used to identify the most electrophilic and nucleophilic sites in a molecule. uni-muenchen.de These functions are derived from the analysis of the spin density distribution in the radical anion and radical cation of the molecule. For a nucleophilic attack, the relevant Parr function (P+) highlights the regions most susceptible to receiving electrons, while for an electrophilic attack, the P- function indicates the most likely sites of electron donation.

Mulliken atomic spin densities are calculated for radical species to understand the distribution of the unpaired electron across the molecule. This analysis is crucial for studying radical reactions and understanding the stability of radical intermediates. In a radical cation of a 1,2-dithiolane, for example, the spin density would not be localized on a single atom but would be delocalized over the sulfur atoms and potentially other parts of the molecule, which contributes to the radical's stability. scite.ai The Mulliken population analysis provides a method to quantify this distribution by assigning a portion of the total spin to each atom in the molecule.

Theoretical Studies of Intermolecular and Intramolecular Interactions

Computational chemistry is instrumental in elucidating the non-covalent interactions that govern the structure and function of molecules like 1,2-Dithiolane, 4-methyl and its derivatives. These studies can quantify the strength of interactions such as hydrogen bonds.

For 1,2-dithiolane-4-carboxylic acid, theoretical calculations indicate the potential for strong intermolecular hydrogen bonding. The carboxylic acid group can act as a hydrogen bond donor (via the hydroxyl hydrogen) and acceptor (via the carbonyl oxygen), leading to the formation of hydrogen-bonded networks in the crystalline state. The energy of these hydrogen bonds can be estimated using DFT, with typical O-H···O interaction energies ranging from moderate to strong depending on the geometry.

Molecular docking studies, a form of computational simulation, have been used to investigate the intermolecular interactions between asparagusic acid and biological targets like enzymes. These studies reveal the specific contacts, such as hydrogen bonds and van der Waals interactions, that stabilize the molecule within the active site of a protein, providing a basis for understanding its biological activity.

Furthermore, theoretical studies have explored the possibility of intramolecular interactions. In peptides containing the 4-amino-1,2-dithiolane-4-carboxylic acid residue, quantum chemical calculations have been used to analyze the nature of intramolecular N-H···S hydrogen bonds. These weaker, non-conventional hydrogen bonds can play a significant role in determining the conformational preferences of the peptide backbone.

Non-Covalent Interactions (e.g., NH...S interactions)

Non-covalent interactions are fundamental in various chemical and biological processes, dictating molecular recognition, stabilization of structures, and the formation of supramolecular assemblies. While specific experimental or extensive computational studies on the non-covalent interactions of 4-methyl-1,2-dithiolane are not widely documented, theoretical approaches allow for the prediction and analysis of such interactions.

The sulfur atoms in the 1,2-dithiolane ring, with their lone pairs of electrons, can act as hydrogen bond acceptors. One such significant interaction is the hydrogen bond with an N-H group (an NH...S interaction). These interactions, although weaker than conventional hydrogen bonds (like O-H...O or N-H...O), play a critical role in the structure and function of many biological systems and materials.

In the context of 4-methyl-1,2-dithiolane, the sulfur atoms can form hydrogen bonds with suitable donors, such as the N-H group of an amine or amide. The strength and geometry of these interactions can be evaluated using computational methods like Density Functional Theory (DFT). Key parameters that characterize these interactions include the H...S distance, the N-H...S angle, and the interaction energy.

A hypothetical model of an NH...S interaction involving 4-methyl-1,2-dithiolane is presented in the table below, based on typical values for such bonds found in computational studies of other molecules.

| Interaction Parameter | Predicted Value Range | Significance |

| H...S Distance | 2.3 - 2.8 Å | Indicates the proximity of the hydrogen and sulfur atoms. |

| N-H...S Angle | 140 - 170° | Describes the linearity of the hydrogen bond. |

| Interaction Energy | -2 to -5 kcal/mol | Quantifies the strength of the non-covalent bond. |

This table presents predicted values based on general principles of non-covalent interactions and is not derived from direct experimental or computational studies on 4-methyl-1,2-dithiolane.

The methyl group at the 4-position of the dithiolane ring can influence these interactions through steric effects, potentially modulating the accessibility of the sulfur atoms and the preferred geometry of the hydrogen bond. Further dedicated computational studies are necessary to fully elucidate the nature and strength of these non-covalent interactions for 4-methyl-1,2-dithiolane.

Computational Modeling of Surface Interactions (e.g., MoS2 Functionalization)

The interaction of 1,2-dithiolane derivatives with surfaces is a burgeoning area of research, particularly for the functionalization of two-dimensional (2D) materials like molybdenum disulfide (MoS₂). researchgate.net These materials are of interest for applications in electronics, catalysis, and sensing. nih.gov Computational modeling, especially using DFT, is a powerful tool to understand the mechanisms of surface functionalization.

A notable study by Canton-Vitoria and colleagues, while not on 4-methyl-1,2-dithiolane itself, provides significant insights through the computational modeling of a closely related molecule, 3-methyl-1,2-dithiolane, with MoS₂ surfaces. researchgate.net Their findings demonstrate a preferential interaction with the edges of the MoS₂ flakes over the basal plane.

The key findings from the DFT modeling of 3-methyl-1,2-dithiolane on MoS₂ are summarized below and can be considered indicative of the likely behavior of 4-methyl-1,2-dithiolane.

| Interaction Parameter | Finding for 3-methyl-1,2-dithiolane on MoS₂ | Implication for Functionalization |

| Binding Site Preference | Edge sites are significantly more favorable than the basal plane. | Functionalization is likely to occur at the edges of MoS₂ nanosheets. |

| Binding Energy | The most stable configuration at the edge has a binding energy of 2.54 eV per molecule. | A strong, covalent-like attachment is formed. |

| Interaction Mechanism | The 1,2-dithiolane ring opens, and the two sulfur atoms bind to molybdenum atoms at the edge. | The process involves the cleavage of the S-S bond and the formation of new Mo-S bonds. |

| Structural Distortion | The distance between Mo atoms at the binding site is reduced from 3.13 Å to approximately 2.96 Å. | The functionalization induces localized changes in the MoS₂ lattice. |

Biological Roles and Molecular Mechanisms of 1,2 Dithiolane, 4 Methyl and Analogs

Cellular Redox Modulatory Functions

The ability of 1,2-dithiolanes to participate in redox reactions is central to their biological effects. They interact with the cellular redox machinery, influencing the balance between oxidizing and reducing species, which is critical for normal cell function and survival.

Cellular redox homeostasis is maintained by a complex network of antioxidant systems, with the thioredoxin (Trx) and glutathione (B108866) (GSH) systems being paramount. sciforum.net The thioredoxin system, comprising Thioredoxin Reductase (TrxR), thioredoxin (Trx), and NADPH, is a major regulator of cellular redox control, involved in antioxidant defense and various metabolic processes. nih.gov TrxR is an essential enzyme responsible for maintaining the reduced state of Trx. nih.govnih.govresearchgate.net

The 1,2-dithiolane (B1197483) moiety has been investigated as a modulator of these systems. As cyclic disulfides, these compounds can undergo thiol-disulfide exchange reactions, a common mechanism in biological redox control. wikipedia.org In this process, a thiolate group attacks the disulfide bond, leading to the formation of a mixed disulfide. wikipedia.org This reactivity allows 1,2-dithiolanes to interact with key redox-sensitive proteins and small molecules like glutathione. researchgate.netwikipedia.org However, the specificity of these interactions is a subject of ongoing research, with evidence suggesting that the 1,2-dithiolane ring can be reduced non-specifically by a wide range of cellular thiols. nih.govresearchgate.netnih.gov

TrxR has emerged as a significant target for 1,2-dithiolane-containing compounds due to its critical role in cellular redox regulation and its overexpression in certain disease states like cancer. nih.govnih.gov The enzyme's C-terminal active site contains a rare and highly reactive selenocysteine (B57510) (Sec) residue, which is particularly susceptible to interaction with electrophilic compounds. nih.gov

Studies on various 1,2-dithiolane analogs have shown that the dithiolane ring itself is generally insufficient to act as a potent or specific inhibitor of TrxR. nih.govnih.govresearchgate.net Research on asparagusic acid (1,2-dithiolane-4-carboxylic acid) and its derivatives revealed that these compounds, containing only the 1,2-dithiolane moiety, were largely inactive against TrxR1. nih.govnih.gov This suggests that the 1,2-dithiolane structure alone does not serve as an effective pharmacophore for TrxR interaction. nih.govresearchgate.net

A significant point of discussion in the scientific literature is the selectivity of 1,2-dithiolanes for TrxR. While some earlier reports suggested that 1,2-dithiolane-containing compounds could be highly selective probes and inhibitors for TrxR, more recent studies present a conflicting view. nih.govresearchgate.net There is mounting evidence that the strained five-membered 1,2-dithiolane ring is susceptible to non-specific reduction by a variety of cellular thiols, not just the active site of TrxR. nih.govresearchgate.netnih.gov

This lack of specificity is attributed to the ring strain, which makes the disulfide bond more accessible to nucleophilic attack by thiolate anions, such as that of the abundant cellular antioxidant glutathione (GSH). wikipedia.orgnih.gov This non-specific reduction complicates the interpretation of their biological activity, as effects observed in cellular assays may not be solely attributable to TrxR inhibition. nih.gov Therefore, claims of high selectivity for 1,2-dithiolane probes for TrxR have been called into question, with recommendations for more robust evaluation methods. researchgate.netnih.gov

Research has conclusively demonstrated that the inhibitory potency of 1,2-dithiolane analogs against TrxR is dramatically enhanced by the presence of a Michael acceptor moiety. nih.govnih.gov A Michael acceptor is an α,β-unsaturated carbonyl group that can undergo conjugate addition with nucleophiles. nih.govlookchem.com

The combination of a 1,2-dithiolane ring with a Michael acceptor creates a molecule with significantly improved TrxR inhibitory activity. nih.gov The proposed mechanism involves the Michael acceptor interacting covalently with the highly nucleophilic selenocysteine (Sec) residue in the active site of TrxR. nih.gov This covalent modification inactivates the enzyme. Studies have shown that analogs containing both moieties exhibit potent, micromolar inhibition of TrxR1, with IC₅₀ values ranging from 5.3 to 186.0 μM, whereas analogs lacking the Michael acceptor are largely inactive. nih.govnih.govresearchgate.net This indicates that the inhibitory activity is strongly associated with the presence of an accessible Michael acceptor that can react with the TrxR Sec and/or Cys residues. nih.gov

| Compound Class | Key Structural Feature | TrxR1 Inhibitory Activity | Reference |

| Asparagusic Acid Analogs | 1,2-Dithiolane ring only | Inactive or very low | nih.gov, nih.gov |

| Dithiolane-Coumarin Hybrids | 1,2-Dithiolane + Michael acceptor | Potent (IC₅₀ = 5.3 - 186.0 μM) | nih.gov, researchgate.net, nih.gov |

Mechanism of Thioredoxin Reductase (TrxR) Interaction and Inhibition

Enzymatic Transformations and Metabolic Pathways

Beyond direct inhibition, 1,2-dithiolanes can participate in cellular metabolism by acting as substrates or analogs of cofactors for various enzymes.

The 1,2-dithiolane ring can mimic the disulfide substrates of certain enzymes. researchgate.net For instance, TrxR can be targeted by compounds that mimic its natural disulfide-containing substrates. nih.govresearchgate.net The enzymatic reduction of the disulfide bond is a key transformation. This reaction can be facilitated by reductase systems like the thioredoxin system, which transfers electrons from NADPH to reduce the disulfide. nih.gov

The well-known 1,2-dithiolane, lipoic acid, is a vital enzyme cofactor in metabolism. wikipedia.org This highlights the capacity of the 1,2-dithiolane structure to be recognized and processed by cellular enzymes. Furthermore, synthetic strategies have been developed to incorporate 1,2-dithiolane moieties into peptides, creating functional biomaterials. nih.gov This involves the synthesis of a dithiolane precursor, which is then coupled to a peptide, demonstrating that this chemical entity can be integrated into larger biomolecules and potentially be subject to the same enzymatic processing. nih.gov The reduction of the disulfide bond to form two thiol groups is a fundamental reaction in the biological processing of these molecules. wikipedia.org

Structure-Activity Relationship (SAR) Studies

The biological activity of 1,2-dithiolane derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies, which explore how chemical structure modifications affect biological function, have provided valuable insights into the features necessary for the efficacy of these compounds.

Impact of Substitution Patterns on Biological Efficacy

The type and position of substituents on the 1,2-dithiolane ring play a critical role in determining the biological, particularly insecticidal and acaricidal, activity of these compounds. Research has systematically explored the modification of substituents to understand their impact. tandfonline.com

One key area of investigation has been the modification of nitrogen-containing side chains attached to the dithiolane ring. For instance, in a series of synthesized 1,2-dithiolane derivatives, the position of a dimethylaminomethyl group was found to be a significant determinant of activity. tandfonline.com Moving the substituent from the 3-position to the 4-position of the dithiolane ring influenced the compound's efficacy. tandfonline.com

Further modifications, such as extending the alkylene unit of the side chain, introducing a methyl group to the ring, or replacing the dimethylaminomethyl group with other nitrogen-containing moieties like pyridyl or piperidinyl groups, have been investigated to map the SAR. tandfonline.com It was observed that some variation in the nature and position of the nitrogen-containing substituent is permissible for retaining insecticidal activity. tandfonline.com For example, replacing the side chain of 4-(dimethylaminomethyl)-1,2-dithiolane with a 2-pyridyl or 1-methyl-2-piperidinyl group, which maintains a similar planar distance between the sulfur and nitrogen atoms, resulted in compounds that retained biological activity. tandfonline.com

| Compound | Substituent(s) | Observed Activity |

| 1 | 3-(Dimethylaminomethyl) | High insecticidal and acaricidal activity |

| 2 | 4-(Dimethylaminomethyl) | High insecticidal and acaricidal activity |

| 5 | Methyl group on the ring | Investigated for SAR |

| 6 | Methyl group on the ring | Investigated for SAR |

| 7 | Methyl group on the ring | Investigated for SAR |

| 8 | 4-(2-Pyridyl) | Retained insecticidal activity |

| 9 | 4-(1-Methyl-2-piperidinyl) | Retained insecticidal activity |

| 13a | cis-3,5-Bis(dimethylaminomethyl) | Strongest acaricidal activity in the series |

| 16 | 4-Isopropyl | Synthesized as a control compound |

Correlation of Ring Tension with Biological Activity

The five-membered 1,2-dithiolane ring possesses inherent ring strain due to the torsional strain around the disulfide bond and the constraints of the cyclic structure. This ring tension is a significant factor influencing the chemical reactivity and, consequently, the biological activity of these compounds. The disulfide bond in 1,2-dithiolanes is more reactive than in its six-membered counterpart, 1,2-dithiane (B1220274), or in acyclic disulfides. researchgate.net

The strain energy of the 1,2-dithiolane ring has been estimated to be approximately 11 Kcals/mole. escholarship.org This stored energy facilitates the cleavage of the S-S bond, which is often a key step in the mechanism of action of biologically active dithiolanes. For instance, the rate constants for thiol-disulfide interchange reactions are significantly higher for 1,2-dithiolane compared to less strained cyclic or acyclic disulfides. researchgate.net This enhanced reactivity means that 1,2-dithiolanes can more readily interact with biological thiols, such as those in cysteine residues of enzymes or proteins, leading to the formation of mixed disulfides. This interaction can alter the structure and function of the biological macromolecule, forming the basis of the dithiolane's biological effect.

The geometry and photophysical properties of 1,2-dithiolanes, which are influenced by substituent size and the substitution pattern, are also linked to the ring's conformation and inherent strain. rsc.org Therefore, the ring tension in 1,2-dithiolane, 4-methyl not only contributes to its chemical reactivity but is also a crucial determinant of its biological activity, enabling it to participate in redox processes and interactions with biological targets that less strained disulfide-containing molecules cannot.

Bioinorganic Chemistry Aspects: Metal Ion Complexation and Reactivity

The sulfur atoms of the 1,2-dithiolane ring possess lone pairs of electrons that can participate in coordination with metal ions. This interaction is a key aspect of the bioinorganic chemistry of these compounds. While the coordination chemistry of the related unsaturated 1,2-dithiolene ligands with metals is extensively studied, the interactions of saturated 1,2-dithiolanes are also of significant interest. itn.ptresearchgate.net

The complexation of metal ions can dramatically influence the properties and reactivity of the 1,2-dithiolane ring. The formation of metal-sulfur bonds can facilitate the cleavage of the S-S bond, a process that is often central to the biological activity of these compounds. Certain metal ions, such as copper(II) and iron(III), are known to affect disulfide bond chemistry. wikipedia.org In a biological context, the interaction of 1,2-dithiolanes with metalloproteins or metal cofactors can be a critical part of their mechanism of action.

The ability of molecules containing bipyridine units, functionalized to control intermolecular distance, to form complexes with metal ions like Pd(II) and Cu(II) has been demonstrated to influence their two-dimensional ordering. nih.gov This suggests that the complexation of metal ions by dithiolane-containing molecules could also play a role in their organization and interaction with biological structures.

The delocalized electronic framework that can be achieved in metal-bis-1,2-dithiolene complexes, which often involves the central metal and the sulfur atoms, leads to important electrochemical and photophysical properties. itn.pt Although the 1,2-dithiolane ring is saturated, the fundamental principles of metal-sulfur interactions are relevant. The coordination of a metal ion to the sulfur atoms of 1,2-dithiolane, 4-methyl could alter its redox potential and susceptibility to ring-opening reactions, thereby modulating its biological reactivity. The study of such interactions is a pertinent area of bioinorganic chemistry, shedding light on how these cyclic disulfides function in complex biological systems that are rich in metal ions. libretexts.org

Applications in Advanced Materials Science

Polymerization and Copolymerization Reactions

The ability of 4-methyl-1,2-dithiolane derivatives to undergo polymerization is central to their application in materials science. Photoinitiation provides a versatile and controllable method to trigger these reactions.

The photoinitiated ring-opening polymerization (ROP) of 1,2-dithiolanes, including derivatives of 4-methyl-1,2-dithiolane like methyl 4-methyl-1,2-dithiolane-4-carboxylate (Me-AspOMe), is a key process for creating sulfur-rich polymers. rsc.org This process can be initiated by irradiating the monomer in the presence of a photoinitiator, which upon exposure to light, generates reactive species. rsc.org The mechanism often involves the photogeneration of radicals that attack the disulfide bond, leading to its cleavage and the formation of a thiyl radical. rsc.org This radical can then propagate by attacking another dithiolane ring, leading to the formation of a poly(disulfide). rsc.org This ring-opening process is driven by the relief of ring strain inherent in the five-membered dithiolane structure. researchgate.net The polymerization can proceed even without an initiator, initiated simply by UV irradiation. rsc.org

The general mechanism for the photoinitiated ROP of a 1,2-dithiolane (B1197483) can be summarized as follows:

Initiation: A photoinitiator absorbs light and generates a radical.

Propagation: The radical attacks the S-S bond of the dithiolane ring, causing it to open and form a thiolate or sulfur-centered radical. This new radical then attacks another dithiolane monomer, continuing the polymer chain growth. rsc.org

Termination: The polymerization can be terminated through various radical combination or disproportionation reactions.

Copolymerization of 1,2-dithiolane derivatives with alkynes presents a powerful strategy for synthesizing high-refractive-index polymers. rsc.orgrsc.org In these photopolymerizations, the thiyl radical generated from the dithiolane ring opening adds across the alkyne's triple bond. rsc.org This process creates a vinyl sulfide (B99878) and a new carbon-centered radical, which can then attack another dithiolane ring, perpetuating the polymerization and incorporating both monomer units into the polymer backbone. rsc.org

The kinetics of these reactions are influenced by the chemical structures of both the 1,2-dithiolane and the alkyne reactants. rsc.orgrsc.org For instance, studies on the copolymerization of methyl 4-methyl-1,2-dithiolane-4-carboxylate (Me-AspOMe) with various alkynes have demonstrated that the reaction rates and the resulting polymer structures are highly dependent on the specific reactants used. rsc.orgrsc.org Fourier-transform infrared (FTIR) spectroscopy has been effectively employed to monitor the homopolymerization kinetics of the dithiolane unit in real-time. rsc.org

A proposed mechanism for the copolymerization involves the propagation of a thiyl radical across the alkyne's triple bond, followed by the radical addition to a new dithiolane molecule. rsc.org An alternative pathway can lead to the formation of a cyclic vinyl sulfide (a dithiepin) through an intramolecular radical disulfide scission. rsc.org The resulting polymers, rich in sulfide linkages, exhibit a significant increase in refractive index compared to the unreacted monomers. rsc.org

| Reactant System | Polymerization Type | Key Features | Resulting Polymer Properties |

| Methyl 4-methyl-1,2-dithiolane-4-carboxylate (Me-AspOMe) | Homopolymerization | Photoinitiated ROP | Poly(disulfide) with a high sulfur content |

| Me-AspOMe and various alkynes | Copolymerization | Photoinitiated addition | High refractive index, structure dependent on reactants |

Development of Dynamic Covalent Materials and Responsive Systems

The reversible nature of the disulfide bond in polymers derived from 4-methyl-1,2-dithiolane is a key feature in the creation of dynamic and responsive materials. These materials can adapt to their environment and exhibit properties such as self-healing and stress relaxation.

Polymers and hydrogels incorporating 1,2-dithiolane moieties, particularly those derived from asparagusic acid (a close relative of 4-methyl-1,2-dithiolane), have demonstrated remarkable self-healing capabilities. researchgate.netacs.orgnih.gov These materials are often designed as block copolymers, where one block contains the pendant dithiolane groups. researchgate.netacs.org In an aqueous environment, these amphiphilic block copolymers can self-assemble into structures like micelles. researchgate.netacs.orgnih.gov

The self-healing mechanism is based on the dynamic nature of the disulfide bonds formed upon the ring-opening of the dithiolane units. researchgate.netnih.gov The addition of a thiol can initiate a reversible ring-opening polymerization within the cores of the self-assembled structures, leading to cross-linking and the formation of a hydrogel. researchgate.netacs.orgnih.gov When the material is damaged, the disulfide bonds at the fractured surface can dynamically exchange and reform, leading to the mending of the material. Hydrogels derived from methyl asparagusic acid, in particular, are known to be highly dynamic, adaptable, and self-healing. researchgate.netacs.org This is in contrast to hydrogels derived from lipoic acid, which tend to be more rigid and brittle. researchgate.netacs.orgnih.gov

The reversible cross-linking in dithiolane-based materials is fundamental to their dynamic properties. researchgate.netacs.org This process is typically initiated by thiolate anions, which trigger a ring-opening polymerization through disulfide exchange. researchgate.net This creates a network of polymer chains connected by dynamic disulfide cross-links. researchgate.netacs.org

This dynamic covalent chemistry allows the material to respond to external stimuli and dissipate stress. researchgate.net When a mechanical stress is applied, the disulfide bonds can break and reform, allowing the polymer chains to rearrange and relax the stress. researchgate.net This leads to viscoelastic properties, where the material exhibits both solid-like elastic behavior and liquid-like viscous flow. researchgate.netnih.gov The rate and extent of stress relaxation can be controlled by the chemical environment, such as the presence of thiols, which facilitate the disulfide exchange reactions. researchgate.net This adaptability makes these materials promising for applications in tissue engineering and as smart materials. researchgate.netnih.gov

| Material System | Key Feature | Mechanism | Resulting Property |

| Methyl asparagusic acid-derived hydrogels | Dynamic Covalent Bonds | Thiol-initiated reversible ROP of dithiolane rings | Self-healing, adaptability researchgate.netacs.org |

| Dithiolane-crosslinked polymer networks | Disulfide Exchange | Reversible breaking and reforming of disulfide cross-links | Stress relaxation, viscoelasticity researchgate.net |

Surface Functionalization and Nanohybrid Materials

The reactivity of the 1,2-dithiolane group makes it an excellent choice for the surface functionalization of various substrates, including nanoparticles and biological macromolecules. This has led to the development of advanced nanohybrid materials with tailored properties.

The incorporation of 1,2-dithiolane derivatives onto surfaces can be achieved through various chemical strategies. rsc.org For instance, self-assembling peptides have been modified at their N-terminus with a 1,2-dithiolane group. nih.govelsevierpure.com This allows for the exploration of dynamic covalent chemistry on the surface of the resulting supramolecular nanofibers. elsevierpure.com The dithiolane moiety acts as an anchor and a reactive handle for further modifications. nih.gov

In the realm of gene delivery, 1,2-dithiolane-containing compounds have been used to create functionalizable DNA nanoparticles. nih.gov Cationic amphiphiles bearing the polymerizable 1,2-dithiolane moiety can condense DNA into small, stable nanoparticles. nih.gov These can then be surface-functionalized with PEGylated conjugates that also contain 1,2-dithiolane motifs, creating "stealth" nanoparticles that are stable and dispersible. nih.gov More recently, dithiolane-incorporated lipidoids have been synthesized to construct lipid nanoparticles (LNPs) for enhanced intracellular mRNA delivery. acs.org The dithiolane group on the LNP surface is proposed to react with thiols on the cell surface through a disulfide-thiol exchange reaction, facilitating membrane fusion and endosomal escape. acs.org

The ability to functionalize materials with 1,2-dithiolanes opens up possibilities for creating nanohybrid materials with responsive and dynamic surfaces.

Optical Materials Development

The high sulfur content of the 1,2-dithiolane ring makes it an attractive building block for the synthesis of advanced optical materials. The incorporation of sulfur atoms into a polymer backbone is a well-established strategy for increasing the refractive index of the material. rsc.orgaidic.it This section details the use of 4-methyl-1,2-dithiolane derivatives in creating high refractive index polymers and their application in holographic recording.

Synthesis of High Refractive Index Polymers

High refractive index polymers (HRIPs) are essential components in a wide range of optical technologies, including lenses, waveguides, and optical adhesives. The ring-opening polymerization of 1,2-dithiolane derivatives provides a versatile method for producing polymers with a high concentration of sulfur, leading to a significant increase in their refractive index.

A derivative of 4-methyl-1,2-dithiolane, methyl 4-methyl-1,2-dithiolane-4-carboxylate (Me-AspOMe), has been utilized in the photoinitiated polymerization to create HRIPs. rsc.org The ring-opening polymerization of this monomer, as well as its copolymerization with various alkynes, has been explored. rsc.orgrsc.org This process introduces a large number of sulfide linkages into the polymer structure, which is directly responsible for the enhanced refractive index. rsc.org

The polymerization of these dithiolane-based monomers can be initiated by light, even in the absence of a traditional photoinitiator, offering a clean and efficient synthetic route. aidic.it The resulting polymers exhibit a significant increase in refractive index compared to the starting monomers. For instance, the ring-opening homopolymerization of Me-AspOMe resulted in a refractive index increase of 0.04. rsc.org When copolymerized with alkynes, the change in refractive index could be as high as 0.07. rsc.org These polymers are typically soluble in common organic solvents, facilitating their processing for various applications. rsc.org

Table 1: Refractive Index Increase upon Polymerization of 1,2-Dithiolane Monomers

| Monomer | Polymerization Method | Refractive Index Increase (Δn) | Reference |

|---|---|---|---|

| Lipoic Acid Methyl Ester (LipOMe) | Ring-Opening Homopolymerization | 0.020 | rsc.org |

| Methyl 4-methyl-1,2-dithiolane-4-carboxylate (Me-AspOMe) | Ring-Opening Homopolymerization | 0.040 | rsc.org |

| 1,2-Dithiolane/Alkyne Systems | Copolymerization | Up to 0.070 | rsc.orgrsc.org |

| Lipoic Acid Methyl Ester (LipOMe) | Radical-Mediated Ring-Opening Homopolymerization | 0.030 ± 0.003 | nih.gov |

Applications in Advanced Holographic Recording Materials

The unique properties of polymers derived from 1,2-dithiolanes, such as high refractive index and low volume shrinkage upon polymerization, make them excellent candidates for advanced holographic recording materials. aidic.itnih.gov Holography requires materials that can record stable, high-fidelity interference patterns as variations in refractive index.

Systems based on the photopolymerization of 1,2-dithiolane and alkyne mixtures have been successfully demonstrated for creating two-dimensional, high-refractive-index structures for holography. rsc.orgrsc.org These materials allow for the recording of stable, high-diffraction-efficiency gratings with desirable optical properties like low haze and low birefringence. dntb.gov.ua

Furthermore, the radical-mediated, ring-opening homopolymerization of multifunctional 1,2-dithiolane monomers has been investigated for holographic applications. nih.gov For example, holographic diffraction gratings recorded using a monomer derived from lipoic acid achieved a peak-to-mean refractive index modulation of 0.008 with minimal haze and birefringence. nih.gov The rapid polymerization kinetics, with over 90% monomer conversion in 60 seconds, and the significant increase in refractive index upon polymerization are key advantages for this application. nih.gov The low shrinkage during polymerization also contributes to the dimensional stability and quality of the recorded holograms. nih.gov

Future Research Directions

Exploration of Novel Asymmetric Synthetic Pathways

The biological and material properties of chiral molecules are often dependent on their specific stereochemistry. For 4-methyl-1,2-dithiolane, which possesses a stereocenter at the C4 position, the development of asymmetric synthetic routes is paramount to accessing enantiomerically pure forms of the compound. This would enable a precise evaluation of how chirality influences its interactions in biological systems and its performance in material applications.

Future research should focus on developing novel catalytic asymmetric methods. This could involve the use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of key bond-forming reactions. An example of a successful asymmetric synthesis in a related field is the preparation of configurationally stable thalidomide (B1683933) analogues, where introducing a methyl group at the C4 position was achieved with high stereocontrol. nih.gov This approach, which overcame the inherent configurational instability of thalidomide, provides a conceptual framework for developing similar strategies for 4-methyl-1,2-dithiolane. nih.gov

Key synthetic strategies to be explored could include:

Asymmetric Michael additions: The conjugate addition of a sulfur nucleophile to a chiral α,β-unsaturated precursor.

Enantioselective desymmetrization: The selective reaction of one of two prochiral groups on a symmetrical starting material.

Kinetic resolution: The separation of a racemic mixture by exploiting differences in the reaction rates of the enantiomers with a chiral catalyst or reagent.

A recent study detailed the synthesis of a library of 1,2-dithiolane-4-carboxylic acid analogs, which, while not focused on asymmetry, provides efficient methods for constructing the dithiolane ring that could be adapted for asymmetric synthesis. nih.govmdpi.com The development of robust and scalable asymmetric routes will be a critical step towards the practical application of enantiopure 4-methyl-1,2-dithiolane.

Deeper Mechanistic Understanding of Redox Cycling and Biological Specificity

The 1,2-dithiolane (B1197483) moiety is redox-active, capable of undergoing reduction to a dithiol and subsequent re-oxidation. This redox cycling is central to its biological activity and its function in dynamic materials. The disulfide bond can participate in thiol-disulfide exchange reactions, a fundamental process in cellular redox homeostasis and signaling. wikipedia.org A deeper understanding of the mechanisms governing this process for 4-methyl-1,2-dithiolane is crucial.

Future investigations should aim to elucidate the kinetics and thermodynamics of the thiol-disulfide exchange involving 4-methyl-1,2-dithiolane and biologically relevant thiols like glutathione (B108866). The methyl group at the C4 position likely influences the ring strain and the accessibility of the disulfide bond, thereby modulating its reactivity. Comparative studies with unsubstituted 1,2-dithiolane and other analogs, such as lipoic acid, would provide valuable structure-activity relationships.

Furthermore, research is needed to understand the biological specificity of this compound. While the 1,2-dithiolane moiety itself has been explored as a potential pharmacophore, studies on 1,2-dithiolane-4-carboxylic acid analogs suggest that the dithiolane ring alone may not be sufficient for specific inhibition of enzymes like thioredoxin reductase (TrxR1). nih.gov It was found that combining the dithiolane moiety with a Michael acceptor greatly enhanced inhibitory activity, suggesting that the dithiolane may play a role in targeting or modulating the chemical environment, while another functional group drives the specific interaction. nih.gov

Advanced Computational Modeling for Structure-Function Relationships and Predictive Design

Computational modeling offers a powerful tool to complement experimental studies by providing atomic-level insights into the structure, dynamics, and reactivity of 1,2-dithiolane, 4-methyl. Density Functional Theory (DFT) calculations can be employed to investigate the conformational preferences of the dithiolane ring and the influence of the C4-methyl group on its geometry and strain energy. researchgate.net Such studies can help rationalize the observed differences in reactivity and stability between different dithiolane derivatives. researchgate.net

Future computational work should focus on:

Simulating Redox Processes: Employing quantum mechanics/molecular mechanics (QM/MM) methods to model the thiol-disulfide exchange reaction with biological thiols and enzyme active sites. This can help identify key transition states and intermediates, providing a detailed energetic landscape of the reaction.

Predicting Binding Affinities: Using molecular docking and molecular dynamics (MD) simulations to predict and rationalize the binding of 4-methyl-1,2-dithiolane and its analogs to specific protein targets. This can guide the design of more potent and selective bioactive compounds. diva-portal.org

Modeling Polymer Dynamics: For material applications, computational models can simulate the ring-opening polymerization of dithiolanes, helping to understand how the structure of the monomer influences the properties of the resulting polymer network. acs.org

By integrating computational modeling with experimental validation, researchers can accelerate the design-build-test-learn cycle for developing new molecules with desired properties. diva-portal.org

Development of Targeted Bioactive Analogs with Modulated Properties

Building on a deeper mechanistic understanding and predictive computational models, the rational design of targeted bioactive analogs of 4-methyl-1,2-dithiolane is a promising avenue for future research. The goal is to create new molecules with enhanced potency, selectivity, and tailored physicochemical properties.

A key strategy involves using the 4-methyl-1,2-dithiolane scaffold as a starting point and introducing other functional groups to target specific biological processes or cellular compartments. For instance, inspired by studies on related compounds, conjugating the dithiolane moiety to known pharmacophores could lead to novel anticancer agents. nih.gov Research has shown that while the 1,2-dithiolane group alone may lack specificity for targets like TrxR1, its combination with other functionalities, such as a Michael acceptor, can yield potent inhibitors. nih.gov

Future work could explore the synthesis and evaluation of a diverse library of analogs, systematically varying the substituents on the dithiolane ring and incorporating different functional groups. This approach would generate valuable structure-activity relationship (SAR) data to guide further optimization.

| Potential Analog Series | Rationale | Key Properties to Modulate |

| Analogs with varied C4-substituents | Investigate the influence of sterics and electronics on redox potential and biological activity. | Reactivity, Lipophilicity, Target Specificity |

| Conjugates with targeting moieties | Direct the molecule to specific cells or organelles (e.g., mitochondria). | Cellular uptake, Subcellular localization |

| Analogs with modified backbones | Alter the ring strain and conformational dynamics of the dithiolane. | Redox kinetics, Stability |

Expansion of Applications in Smart Materials and Nanotechnology

The dynamic nature of the disulfide bond in the 1,2-dithiolane ring makes it an excellent building block for smart materials that can respond to external stimuli. The reversible ring-opening polymerization of dithiolanes, initiated by thiols, allows for the creation of dynamic and self-healing materials. acs.org

Future research should explore the incorporation of 4-methyl-1,2-dithiolane into various polymer architectures to create novel materials. The methyl group is expected to influence the thermodynamics and kinetics of polymerization, potentially leading to materials with unique properties compared to those derived from unsubstituted dithiolane or lipoic acid. acs.org For example, hydrogels derived from methyl asparagusic acid have been shown to be highly dynamic and self-healing, while those from lipoic acid are more rigid. acs.org

Potential applications to be explored include:

Self-Healing Hydrogels: Developing injectable hydrogels for biomedical applications, such as drug delivery and tissue engineering, that can reform after shear-induced degradation.

Responsive Nanoparticles: Creating nanoparticles that can release their cargo in response to the reducing environment inside cells. The incorporation of dithiolane-modified lipids into lipid nanoparticles (LNPs) has already been shown to significantly enhance mRNA delivery by facilitating endosomal escape through thiol-mediated uptake. acs.org

Dynamic Covalent Surfaces: Modifying surfaces with 4-methyl-1,2-dithiolane to create platforms where molecules can be attached and detached in a controlled manner, with applications in biosensors and cell culture. The modification of self-assembling peptides with a 1,2-dithiolane moiety has been demonstrated as a viable strategy for developing such functional surfaces. nih.gov

By systematically investigating how the structure of 4-methyl-1,2-dithiolane translates into macroscopic material properties, researchers can unlock its potential in a wide range of advanced technological applications.

Q & A

Q. How to evaluate antioxidant activity in 4-methyl-1,2-dithiolane derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products